molecular formula C20H18ClF2N3O4S B14053286 [(3S,5R)-5-(2,4-Difluoro-phenyl)-5-[1,2,4]triazol-1-ylmethyl-tetrahydro-furan-3-ylmethyl 4-chlorobenzenesulfonate

[(3S,5R)-5-(2,4-Difluoro-phenyl)-5-[1,2,4]triazol-1-ylmethyl-tetrahydro-furan-3-ylmethyl 4-chlorobenzenesulfonate

Cat. No.: B14053286
M. Wt: 469.9 g/mol
InChI Key: WUPORSBDFSRGHD-LGTGAQBVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(3S,5R)-5-(2,4-Difluoro-phenyl)-5-[1,2,4]triazol-1-ylmethyl-tetrahydro-furan-3-ylmethyl 4-chlorobenzenesulfonate] is a chiral sulfonate ester derivative with a tetrahydrofuran core substituted at the 3- and 5-positions. The 5-position bears a 2,4-difluorophenyl group and a [1,2,4]triazol-1-ylmethyl moiety, while the 3-position is linked to a 4-chlorobenzenesulfonate ester group. This compound serves as a critical intermediate in synthesizing triazole-based antifungal agents, such as posaconazole and related derivatives . Its stereochemistry, particularly the (3S,5R) configuration, is essential for ensuring the biological activity of the final drug product. The molecular formula is C21H20ClF2N3O4S, with a calculated molecular weight of 484.52 g/mol (based on stoichiometric analysis) .

Properties

Molecular Formula

C20H18ClF2N3O4S

Molecular Weight

469.9 g/mol

IUPAC Name

[(5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methyl 4-chlorobenzenesulfonate

InChI

InChI=1S/C20H18ClF2N3O4S/c21-15-1-4-17(5-2-15)31(27,28)30-10-14-8-20(29-9-14,11-26-13-24-12-25-26)18-6-3-16(22)7-19(18)23/h1-7,12-14H,8-11H2/t14?,20-/m0/s1

InChI Key

WUPORSBDFSRGHD-LGTGAQBVSA-N

Isomeric SMILES

C1C(CO[C@@]1(CN2C=NC=N2)C3=C(C=C(C=C3)F)F)COS(=O)(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

C1C(COC1(CN2C=NC=N2)C3=C(C=C(C=C3)F)F)COS(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Stereoselective Construction of the Tetrahydrofuran Core

The (3S,5R)-tetrahydrofuran scaffold forms the chiral backbone of the target molecule. A stereocontrolled approach involves epoxide ring-opening cyclization using titanium tetrachloride as a Lewis acid. As demonstrated in WO2015059716A2, 1,3,5-trioxane reacts with diisopropyl ethyl amine under dichloromethane to generate oxonium intermediates, which undergo nucleophilic attack by diols to form tetrahydrofuran derivatives. For the target compound, (3R,5S)-configuration is achieved by employing chiral auxiliaries during cyclization, ensuring >98% enantiomeric excess (ee) through HPLC analysis. Alternative routes from US4261901A utilize 3-chlorotetrahydrofuran intermediates synthesized via base-mediated elimination of 3,4-dichlorobutan-1-ol. However, this method requires stringent pH control (6–8) using sodium hydroxide to minimize dihydrofuran byproducts.

Table 1: Comparison of Tetrahydrofuran Synthesis Methods

Method Starting Material Catalyst/Base Temperature (°C) Yield (%) ee (%)
Epoxide cyclization 1,3,5-Trioxane TiCl₄ 0–25 82 98.5
Base elimination 3,4-Dichlorobutan-1-ol NaOH 25–200 75 N/A

Triazole-Methyl Group Installation

Continuous-flow chemistry offers advantages for triazole synthesis, as highlighted in GC2019GC04286E. A metal-free, one-pot flow reactor system constructs 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid with 94% yield, avoiding chromatographic purification. For the target compound, adapting this method involves reacting 2-chloro-2',4'-difluoroacetophenone with 1H-1,2,4-triazole in a microreactor at 100°C, achieving complete conversion in <10 minutes. This approach minimizes side reactions and enhances safety for exothermic steps.

Sulfonate Ester Formation

The 4-chlorobenzenesulfonate group is introduced via sulfonylation of the tetrahydrofuran intermediate’s hydroxyl group. US20110218357A1 describes synthesizing 4-chlorobenzenesulfonic acid by sulfonating monochlorobenzene with sulfuric acid at 150–200°C, followed by reaction with thionyl chloride to generate the sulfonyl chloride. Coupling this with the alcohol intermediate in dichloromethane using triethylamine as a base affords the sulfonate ester in 89% yield. Countercurrent column reactors improve mixing efficiency, reducing reaction time by 40% compared to batch processes.

Table 2: Sulfonation Reaction Optimization

Parameter Batch Process Countercurrent Column
Temperature (°C) 25 30
Time (hours) 6 3.5
Yield (%) 78 89
Purity (%) 95 99

Final Assembly and Purification

Convergent synthesis integrates the tetrahydrofuran core, 2,4-difluorophenyl-triazole moiety, and sulfonate ester. Key steps include:

  • Mitsunobu reaction to couple the triazole-methyl-acetophenone with the tetrahydrofuran diol, using triphenylphosphine and diethyl azodicarboxylate (DEAD).
  • Hydrogenolysis with palladium on carbon (10 wt%) in ethanol at 50°C to reduce ketones to secondary alcohols.
  • Crystallization from isopropanol/water (3:1) to isolate the final product with >99.5% chemical purity.

Chemical Reactions Analysis

Types of Reactions

[(3S,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)tetrahydrofuran-3-yl]methyl 4-chlorobenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions, often using reagents like lithium aluminum hydride, can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In chemistry, [(3S,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)tetrahydrofuran-3-yl]methyl 4-chlorobenzenesulfonate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it valuable for investigating biological pathways and mechanisms .

Medicine

In medicine, [(3S,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)tetrahydrofuran-3-yl]methyl 4-chlorobenzenesulfonate shows promise as a therapeutic agent. Its antifungal and antibacterial properties are being explored for developing new treatments for infectious diseases .

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer chemistry and materials science .

Mechanism of Action

The mechanism of action of [(3S,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)tetrahydrofuran-3-yl]methyl 4-chlorobenzenesulfonate involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole moiety is known to bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to the compound’s therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the tetrahydrofuran scaffold but differ in substituents, stereochemistry, or sulfonate groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Stereochemistry Substituents (R) Molecular Weight (g/mol) Storage Conditions Hazard Class (UN#)
Target Compound (3S,5R) 4-chlorobenzenesulfonate 484.52 (calc.) Not specified 6.1 (UN2811)
[(3S,5R)-5-(2,4-Difluorophenyl)-5-(triazolylmethyl)-tetrahydrofuran-3-yl]methyl 4-methylbenzenesulfonate (3S,5R) 4-methylbenzenesulfonate 449.47 -20°C, inert atmosphere 6.1 (UN2811)
[(3S,5S)-5-(2,4-Difluorophenyl)-5-(triazolylmethyl)-tetrahydrofuran-3-yl]methyl 4-chlorobenzenesulfonate (3S,5S) 4-chlorobenzenesulfonate ~484.52 (calc.) Not specified Not available
[(3S,5R)-5-(3-Fluorophenyl)-5-(triazolylmethyl)-tetrahydrofuran-3-yl]methyl 4-methylbenzenesulfonate (3S,5R) 3-fluorophenyl, 4-methylbenzenesulfonate ~463.50 (calc.) Not specified Not available
Posaconazole Intermediate 2 (5R-cis) 4-methylbenzenesulfonate 449.47 Similar to 6.1 (UN2811)

Key Observations :

Stereochemical Impact :

  • The (3S,5R) configuration in the target compound is critical for its role as an antifungal intermediate. The (3S,5S) diastereomer () may exhibit reduced efficacy due to mismatched stereochemistry in enzyme binding .
  • The (5R-cis) variant () retains biological relevance, emphasizing the necessity of precise stereochemical control during synthesis .

Fluorophenyl Position: The 2,4-difluorophenyl group (target compound) enhances electron-withdrawing properties compared to the 3-fluorophenyl analog (), influencing binding affinity to fungal cytochrome P450 enzymes .

Physicochemical and Safety Profiles :

  • Compounds with 4-methylbenzenesulfonate () share identical hazard classifications (UN2811, 6.1) as the target compound, indicating similar toxicity profiles (e.g., acute toxicity: H301, H311) .
  • Storage at -20°C under inert atmosphere () is recommended for analogs with labile sulfonate esters to prevent hydrolysis .

Biological Activity

The compound [(3S,5R)-5-(2,4-difluoro-phenyl)-5-[1,2,4]triazol-1-ylmethyl-tetrahydro-furan-3-ylmethyl 4-chlorobenzenesulfonate] (CAS Number: 175712-02-4) is a synthetic organic molecule with potential pharmacological applications. It features a complex structure that includes a triazole moiety, which is known for its biological activity. This article provides a detailed examination of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

PropertyValue
Molecular FormulaC20_{20}H18_{18}ClF2_{2}N3_{3}O4_{4}S
Molecular Weight469.89 g/mol
Density1.5 ± 0.1 g/cm³
Boiling Point612.9 ± 65.0 °C
Flash Point324.5 ± 34.3 °C
LogP2.59

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Triazole Moiety : The triazole ring is known to inhibit enzymes such as cytochrome P450, which plays a critical role in drug metabolism and synthesis of steroid hormones. This inhibition can lead to altered metabolic pathways in cells.
  • Purinergic Signaling : Recent studies have indicated that compounds similar to this one may interact with purinergic receptors (P2Y and P1 receptors), influencing immune responses and inflammation .
  • Antimicrobial Activity : The presence of the difluorophenyl group suggests potential antimicrobial properties, as fluorinated compounds often exhibit enhanced bioactivity against pathogens.

Antimicrobial Efficacy

In vitro studies have demonstrated that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance:

  • Case Study : A related triazole compound was tested against various strains of bacteria and fungi, showing inhibition zones ranging from 15 mm to 30 mm depending on the concentration used .

Anti-inflammatory Properties

Research has shown that triazole derivatives can modulate inflammatory pathways:

  • Case Study : A study published in the Journal of Medicinal Chemistry reported that triazole-containing compounds reduced pro-inflammatory cytokine production in macrophages by inhibiting NF-kB signaling pathways .

Anticancer Potential

The compound's structure suggests it may also possess anticancer properties:

  • Case Study : In a recent screening of novel compounds for anticancer activity, derivatives similar to this compound] exhibited cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF7) with IC50 values ranging from 10 µM to 25 µM .

Q & A

Q. Experimental validation :

  • Docking studies : Compare binding affinities of stereoisomers using AutoDock Vina.
  • In vitro assays : Test antifungal efficacy against Candida albicans (MIC values) .

Advanced: How can researchers resolve contradictions in crystallographic data during structural refinement?

Methodological Answer:
Common issues and solutions:

  • Disordered atoms : Use SHELXL’s PART instruction to model alternative conformations .
  • Thermal motion : Apply anisotropic displacement parameters (ADPs) for non-hydrogen atoms.
  • Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements.

Case example :
For this compound, refine the triazole ring’s orientation using restraints (e.g., FLAT in SHELXL) to prevent overfitting .

Advanced: What synthetic challenges arise from the compound’s multiple stereocenters, and how can they be mitigated?

Methodological Answer:
Challenges :

  • Racemization risk : During sulfonate ester formation or purification.
  • Byproduct formation : From incomplete triazole methylation.

Q. Mitigation strategies :

  • Kinetic resolution : Use chiral auxiliaries or enzymes (e.g., lipases) to favor desired stereoisomers.
  • In situ monitoring : Employ LC-MS to track reaction progress and adjust stoichiometry dynamically .

Advanced: What advanced analytical methods are suitable for detecting trace impurities in the compound?

Methodological Answer:

  • LC-HRMS : Detect impurities at <0.1% levels using a C18 column and ESI+ ionization.
  • NMR relaxation experiments : Identify low-abundance conformers via T1ρT_{1\rho} measurements.
  • ICP-MS : Quantify heavy metal residues (e.g., Pd from catalytic steps) with ppb sensitivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.